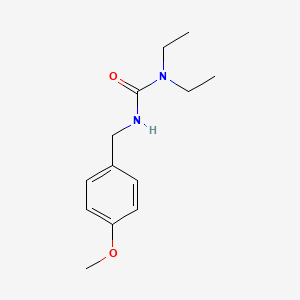

N,N-diethyl-N'-(4-methoxybenzyl)urea

Description

Overview of Substituted Urea (B33335) Derivatives in Organic and Medicinal Chemistry Research

Substituted urea derivatives, compounds where one or more hydrogen atoms of urea are replaced by other functional groups, are of immense interest in scientific research. nih.gov Their ability to form stable hydrogen bonds with biological targets such as proteins and enzymes makes them ideal candidates for the development of therapeutic agents. guidechem.com This has led to their investigation in a wide range of applications, including as anticancer, antibacterial, and antiviral agents. rsc.orgmaterialsproject.org Beyond medicinal chemistry, substituted ureas are also utilized in agrochemicals, as resin precursors, and as organocatalysts. rsc.org The diverse functionalities that can be introduced into the urea backbone allow for the fine-tuning of their chemical and physical properties to suit specific applications.

Historical Development and Academic Significance of N,N-diethyl-N'-(4-methoxybenzyl)urea and Related Structures

While specific historical milestones for This compound are not extensively documented in readily available literature, the academic significance of its structural components is well-established. The 4-methoxybenzyl group is a common pharmacophore, and its inclusion in urea derivatives has been explored in various research contexts.

A closely related compound, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea , is known as a selective inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme implicated in various pathologies. nih.govresearchgate.net This highlights the potential for the 4-methoxybenzyl urea scaffold to interact with important biological targets. Research into such molecules aims to understand their structure-activity relationships and to develop more potent and selective inhibitors for therapeutic use. nih.govresearchgate.net The study of these related structures provides a valuable framework for inferring the potential academic interest in This compound .

Scope and Objectives of Academic Research Inquiry into this compound

The primary objectives of academic research into novel substituted ureas like This compound are multifaceted. A key focus is the synthesis of new derivatives and the characterization of their physicochemical properties. This includes determining their solubility, stability, and conformational preferences, which are crucial for any potential application.

Furthermore, a significant portion of research is dedicated to exploring their biological activities. This can range from screening for inhibitory activity against specific enzymes, as seen with the GSK-3β inhibitor mentioned previously, to broader assessments of their potential as anticancer or antimicrobial agents. nih.govnih.gov The ultimate goal is to identify lead compounds that can be further optimized for specific therapeutic or industrial purposes.

Classification and Nomenclature of Urea Scaffolds in Advanced Chemical Literature

Urea, with the chemical formula CO(NH₂)₂, is the diamide (B1670390) of carbonic acid. nih.gov Substituted ureas are classified based on the number and nature of the substituent groups attached to the nitrogen atoms. They can be mono-, di-, tri-, or tetra-substituted. The nomenclature specifies the location of these substituents. For instance, in This compound , the "N,N-diethyl" indicates two ethyl groups on one nitrogen atom, while the "N'-(4-methoxybenzyl)" denotes a 4-methoxybenzyl group on the other nitrogen atom.

The spatial arrangement of the substituents around the urea core is also a critical aspect of their classification and has a significant impact on their chemical behavior. The planarity of the urea moiety and the potential for cis-trans isomerism around the C-N bonds are key structural features that are extensively studied in advanced chemical literature. materialsproject.org

Interactive Data Tables

Below are data tables providing information on related urea compounds, which can serve as a reference for understanding the potential properties of This compound .

Table 1: Physicochemical Properties of Related Urea Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N,N-diethyl-N'-(4-methoxyphenyl)urea | 56015-84-0 | C12H18N2O2 | 222.28 |

| N,N'-Diethylurea | 623-76-7 | C5H12N2O | 116.16 |

| 1-Benzyl-3-(4-methoxybenzyl)urea | 188911-54-8 | C16H18N2O2 | 270.33 |

Table 2: Spectroscopic Data for a Related Benzyl (B1604629) Urea Derivative

| Compound Name | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |

| N,N'-bis-(4-methoxybenzyl)urea | 3.73 (s, 6H), 4.15 (d, 4H, J=6.0 Hz), 6.30 (t, 2H, J=6.0 Hz), 6.87 (d, 4H, J=8.4 Hz), 7.17 (d, 4H, J=8.4 Hz) | 42.3, 55.0, 113.5, 128.2, 132.7, 158.0 |

Data for N,N'-bis-(4-methoxybenzyl)urea obtained from a study on the chemical recycling of polycarbonate. rsc.org

Table 3: Crystal Structure Data for a Related Urea Derivative

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea | Monoclinic | P2₁/c | 6.8740 | 12.5840 | 14.6861 | 101.622 |

Crystal data for a known GSK-3β inhibitor, highlighting the type of structural information sought for novel urea compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethyl-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-15(5-2)13(16)14-10-11-6-8-12(17-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDLUQBTKPRTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N,n Diethyl N 4 Methoxybenzyl Urea

Established Synthetic Routes for N,N-diethyl-N'-(4-methoxybenzyl)urea

Traditional methods for synthesizing unsymmetrical ureas are well-documented and widely practiced in organic synthesis. These routes typically offer high yields and reliability, leveraging common reactive intermediates.

Isocyanate-Amine Condensation Mechanisms

The most direct and common method for preparing unsymmetrical ureas is the condensation reaction between an isocyanate and an amine. beilstein-journals.orgarabjchem.org For the synthesis of this compound, this involves the nucleophilic addition of diethylamine (B46881) to 4-methoxybenzyl isocyanate.

The reaction proceeds by the attack of the lone pair of electrons on the nitrogen atom of diethylamine on the electrophilic carbonyl carbon of the isocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final stable urea (B33335) product. This method is generally high-yielding and can be performed under mild conditions.

Reaction Scheme: 4-methoxybenzyl isocyanate + diethylamine → this compound

| Parameter | Typical Conditions | Reference |

| Solvent | Aprotic solvents (e.g., THF, CH₂Cl₂, MeCN) | beilstein-journals.org |

| Temperature | Room temperature to gentle heating (e.g., 70°C) | beilstein-journals.org |

| Reaction Time | Typically short, ranging from minutes to a few hours | beilstein-journals.org |

| Yield | Generally high to quantitative | beilstein-journals.org |

Phosgene (B1210022) and Triphosgene-Mediated Approaches

Historically, phosgene (COCl₂) was a primary reagent for urea synthesis. mdpi.com It reacts with a primary amine, such as 4-methoxybenzylamine (B45378), to form an isocyanate or a carbamoyl (B1232498) chloride intermediate in situ. This reactive intermediate is then treated with a second amine, diethylamine, without isolation to produce the unsymmetrical urea.

Due to the extreme toxicity and gaseous nature of phosgene, a safer, crystalline alternative, triphosgene (B27547) (bis(trichloromethyl) carbonate or BTC), is now widely used. mdpi.comguidechem.comguidechem.comnih.gov Triphosgene serves as a solid phosgene equivalent, generating phosgene in situ under reaction conditions. guidechem.com This one-pot procedure involves the sequential addition of the two different amines to the triphosgene solution, typically in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. mdpi.comnih.gov

A study on the synthesis of a similar N,N'-diaryl urea demonstrated a one-step method involving a carbonylation reaction with triphosgene, followed by the addition of 4-methoxyaniline to an in-situ generated aryl isocyanate. mdpi.com

| Reagent | Advantages | Disadvantages | Key Findings |

| Phosgene | Highly reactive, cost-effective for industrial scale. | Extremely toxic gas, requires specialized handling. beilstein-journals.org | Forms isocyanate or carbamoyl chloride intermediates. mdpi.com |

| Triphosgene | Solid, safer to handle and store than phosgene. guidechem.comnih.gov | More expensive than phosgene. | Can be used in one-pot, sequential addition reactions to yield unsymmetrical ureas in high yields. nih.govnih.gov |

Carbamate (B1207046) Intermediate Strategies

Another established route involves the use of stable carbamate intermediates. mdpi.com This two-step approach offers better control for synthesizing complex unsymmetrical ureas. First, an amine, for instance, 4-methoxybenzylamine, is reacted with a chloroformate, such as phenyl chloroformate, to form a stable phenyl carbamate intermediate.

This isolated carbamate is then reacted with the second amine, diethylamine. The reaction proceeds via nucleophilic acyl substitution, where the diethylamine displaces the phenoxide leaving group to form the desired urea. google.com This method avoids the direct handling of highly toxic reagents like phosgene and provides a stable intermediate that can be purified before the final step. mdpi.comgoogle.com

General Reaction Steps:

4-methoxybenzylamine + Phenyl Chloroformate → Phenyl N-(4-methoxybenzyl)carbamate + HCl

Phenyl N-(4-methoxybenzyl)carbamate + Diethylamine → this compound + Phenol

A study highlighted this two-step synthesis, which involved preparing a phenyl carbamate and then performing a substitution reaction with an aniline derivative. mdpi.com Another approach involves the reaction of amines with alkyl ammonium (B1175870) carbamates, which can be derived from CO2. nih.gov

Novel and Emerging Synthetic Techniques for this compound

Modern synthetic chemistry focuses on developing more sustainable, efficient, and safer methodologies. These include metal-catalyzed reactions that utilize alternative carbonyl sources and catalyst-free systems in green solvents.

Metal-Catalyzed Carbonylation Reactions of Amines

Transition-metal-catalyzed carbonylation reactions have emerged as a powerful tool for urea synthesis, avoiding the use of phosgene and isocyanates. These methods typically use carbon monoxide (CO) or safer CO surrogates as the carbonyl source. Palladium-catalyzed oxidative carbonylation of amines is a notable example.

In this process, a palladium(II) catalyst activates the amines (4-methoxybenzylamine and diethylamine) and facilitates the insertion of a carbonyl group from a CO source. An oxidant is required to regenerate the active catalyst. This approach allows for the direct coupling of amines to form ureas.

| Catalyst System | Carbonyl Source | Key Features |

| Palladium(II) complexes | Carbon Monoxide (CO) gas | Efficient for oxidative carbonylation of amines. |

| Selenium Compounds | Carbon Monoxide (CO) gas | Allows for urea preparation under mild conditions. |

| Copper(II) complexes | Ammonium Carbamate | Catalyzes the formation of urea from a CO₂-derived intermediate. nih.gov |

Catalyst-Free Synthesis in Aqueous Media

In line with the principles of green chemistry, recent research has focused on developing catalyst-free synthetic methods in environmentally benign solvents like water. arabjchem.org One such approach involves the reaction of an amine with an alkali metal isocyanate, such as potassium isocyanate, in an aqueous medium. researchgate.net

For the target compound, this could be adapted by first converting 4-methoxybenzylamine to 4-methoxybenzyl isocyanate, which could then react with diethylamine in water. The use of water as a solvent is cost-effective and safe, and product isolation can often be simplified to filtration. arabjchem.orgresearchgate.net

Another emerging catalyst-free method is the transamidation reaction between an existing urea and an amine at elevated temperatures in water. This method avoids isocyanates and other toxic reagents altogether.

| Method | Reactants | Solvent | Advantages |

| Isocyanate-Amine Condensation | Isocyanate + Amine | Water | Environmentally benign, simple workup, no catalyst needed. arabjchem.org |

| Amine-Urea Transamidation | Urea + Amine | Water | Avoids toxic reagents, green solvent. |

| CO₂-based Synthesis | Amine + CO₂ | Supercritical CO₂ | Utilizes a renewable C1 source. rsc.org |

Microwave-Assisted Synthesis Enhancements

The application of microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods for the formation of urea derivatives like this compound. Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction time, increased product yields, and improved purity profiles.

In a typical synthesis of an N,N-disubstituted N'-aryl urea, the reaction between an amine and an isocyanate is expedited under microwave conditions. For the synthesis of the title compound, this would involve the reaction of diethylamine with 4-methoxybenzyl isocyanate. Microwave energy effectively couples with polar solvents and intermediates, accelerating the nucleophilic attack of the amine on the isocyanate.

Research on analogous N,N'-disubstituted urea derivatives demonstrates the superiority of microwave-assisted protocols. For instance, a one-pot, two-step synthesis of various ureas from alkyl bromides was optimized under microwave irradiation, showcasing a significant reduction in reaction time compared to conventional heating in a Parr reactor. While conventional methods might require several hours, microwave-assisted syntheses can often be completed in minutes. This rapid heating can also minimize the formation of side products that may occur during prolonged exposure to high temperatures.

The table below, based on data from analogous urea syntheses, illustrates the typical enhancements observed with microwave assistance compared to conventional heating.

| Method | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | 70 | 12 hours | ~93% |

| Microwave Irradiation | 70 | 3 hours | >95% |

| Microwave Irradiation | 95 | 3 hours | >98% |

This data underscores the potential of MAOS to significantly enhance the efficiency of this compound synthesis.

Mechanistic Investigations of Urea Bond Formation Pertaining to this compound

The formation of the urea bond in this compound proceeds via the nucleophilic addition of diethylamine to the electrophilic carbonyl carbon of 4-methoxybenzyl isocyanate. This reaction is a classic example of urea synthesis and is generally characterized by its high efficiency and atom economy.

Kinetic Studies of this compound Formation

While specific kinetic data for the formation of this compound are not extensively documented, the kinetics can be inferred from studies of analogous reactions. The reaction between an isocyanate and a primary or secondary amine is typically a second-order process, being first order with respect to each reactant.

The rate law can be expressed as: Rate = k[R₂NH][R'NCO]

Here, R₂NH represents diethylamine and R'NCO represents 4-methoxybenzyl isocyanate. The rate constant, k, is influenced by factors such as the solvent, temperature, and the steric and electronic properties of the reactants. Kinetic studies on the decomposition of urea and its derivatives show activation energies in the range of 80-150 kJ/mol, providing insight into the thermal stability of the urea bond once formed. Kinetic analysis of related dialkylurea reactions confirms that the reaction progress can be effectively monitored using spectroscopic methods to determine reaction order and rate constants.

The following table presents hypothetical kinetic parameters for the formation of a generic N,N-dialkyl-N'-aryl urea based on established principles of urea formation kinetics.

| Parameter | Value | Unit |

| Reaction Order (Amine) | 1 | - |

| Reaction Order (Isocyanate) | 1 | - |

| Overall Reaction Order | 2 | - |

| Activation Energy (Ea) | 40 - 60 | kJ/mol |

Stereochemical Considerations in Urea Synthesis

Stereochemistry is a crucial consideration in organic synthesis when chiral centers are involved. However, the target molecule, this compound, is achiral. Its synthesis from achiral precursors—diethylamine and 4-methoxybenzylamine (which would be converted to the isocyanate)—does not involve the formation or modification of any stereocenters.

It is important to note that if chiral starting materials were used, stereochemical outcomes would become significant. For example:

If a chiral secondary amine were reacted with 4-methoxybenzyl isocyanate, the resulting urea product would be chiral.

If diethylamine were reacted with a chiral isocyanate, the product would also be chiral.

In such cases, the synthesis would be stereospecific, meaning the stereochemistry of the product is determined by the stereochemistry of the starting material. The synthesis of complex molecules like glycosyl ureas or chiral cyclic urea-based enzyme inhibitors relies heavily on controlling these stereochemical outcomes. Since no stereoisomers are possible for this compound, these considerations are not applicable to its direct synthesis.

Optimization and Scalability of this compound Synthesis

Optimizing the synthesis of this compound involves systematically varying reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters for optimization include the molar ratio of reactants, catalyst concentration (if any), temperature, and reaction time. Methodologies like Response Surface Methodology (RSM) can be employed to efficiently explore the parameter space and identify optimal conditions.

Scalability refers to the ability to transition the synthesis from a laboratory scale (milligrams to grams) to a larger, industrial scale (kilograms or tons). This transition presents several challenges:

Reaction Conditions: A protocol optimized in a microwave reactor may need to be adapted for large-scale conventional reactors (e.g., jacketed glass or stainless steel vessels). Heat transfer becomes a critical issue, as the surface-area-to-volume ratio decreases significantly, making it harder to control temperature uniformly.

Reagent Choice: On a large scale, the use of hazardous reagents like phosgene to generate the isocyanate intermediate is avoided in favor of safer alternatives.

Process Type: While laboratory syntheses are typically batch processes, large-scale production may favor continuous flow processes using microreactors or packed-bed reactors. Continuous flow can offer better temperature control, improved safety, and more consistent product quality.

Downstream Processing: Isolation and purification methods must also be scalable. Filtration and recrystallization are generally more amenable to large-scale operations than chromatographic purification.

A successful scale-up strategy involves developing a robust and safe process that is economically viable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of N,n Diethyl N 4 Methoxybenzyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N,N-diethyl-N'-(4-methoxybenzyl)urea in solution. By analyzing various NMR experiments, the connectivity and chemical environment of each atom in the molecule can be determined.

High-Resolution ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms (protons). The expected signals for this compound would be distinct for the ethyl, methoxy (B1213986), benzyl (B1604629), and urea (B33335) N-H protons.

The ethyl groups attached to the nitrogen atom are expected to show a quartet for the methylene (B1212753) protons (-CH2-) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH3) from coupling with the methylene protons. The protons of the 4-methoxybenzyl group will also produce characteristic signals. The methoxy group (-OCH3) will appear as a sharp singlet. The benzyl methylene protons (-CH2-) will likely appear as a doublet, coupling with the adjacent N-H proton. The aromatic protons on the benzene (B151609) ring will present as a typical AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. nist.gov The urea N-H proton would appear as a broad singlet or a triplet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.1 | Triplet (t) | ~7.0 |

| -CH₂- (ethyl) | ~3.3 | Quartet (q) | ~7.0 |

| -OCH₃ (methoxy) | ~3.7 | Singlet (s) | N/A |

| -CH₂- (benzyl) | ~4.3 | Doublet (d) | ~5-6 |

| Ar-H (ortho to OCH₃) | ~6.8 | Doublet (d) | ~8-9 |

| Ar-H (ortho to CH₂NH) | ~7.2 | Doublet (d) | ~8-9 |

| N-H (urea) | ~6.3 | Triplet (t) or broad singlet | ~5-6 |

Disclaimer: This is a predictive table based on analogous compounds and standard chemical shift values. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization states. For this compound, distinct signals are expected for the ethyl carbons, the methoxy carbon, the benzylic carbon, the aromatic carbons, and the urea carbonyl carbon.

The carbonyl carbon (C=O) of the urea group is characteristically found in the downfield region of the spectrum. The aromatic carbons will show four distinct signals for the 1,4-disubstituted ring. The carbon of the methoxy group will appear around 55 ppm, while the ethyl group carbons and the benzylic carbon will resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~42 |

| -CH₂- (benzyl) | ~43 |

| -OCH₃ (methoxy) | ~55 |

| Aromatic C (quaternary, C-OCH₃) | ~158 |

| Aromatic C (quaternary, C-CH₂NH) | ~132 |

| Aromatic CH (ortho to OCH₃) | ~114 |

| Aromatic CH (ortho to CH₂NH) | ~129 |

| C=O (urea) | ~158 |

Disclaimer: This is a predictive table based on analogous compounds and standard chemical shift values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between the ethyl -CH2- and -CH3 protons, and between the benzylic -CH2- protons and the adjacent N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, connecting the ethyl -CH2- proton signal to the ethyl -CH2- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the benzylic protons to the urea carbonyl carbon and to the aromatic carbons, confirming the attachment of the 4-methoxybenzyl group to the urea nitrogen.

¹⁵N NMR for Nitrogen Atom Probing in Urea Linkage

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atoms. chemicalbook.comchemicalbook.com In this compound, two distinct ¹⁵N signals would be expected, one for the diethyl-substituted nitrogen and one for the benzyl-substituted nitrogen. The chemical shifts of these nitrogen atoms are influenced by their hybridization and the nature of their substituents, providing insight into the electronic structure of the urea linkage. chemicalbook.com The use of ¹⁵N-enriched urea in synthesis can greatly facilitate these studies. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by several key absorptions. A strong absorption band corresponding to the C=O (carbonyl) stretching of the urea group is expected around 1630-1650 cm⁻¹. The N-H stretching vibration of the secondary amine in the urea linkage would appear as a distinct band in the region of 3300-3400 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aliphatic and aromatic groups (2800-3100 cm⁻¹), C-N stretching vibrations (1200-1350 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹ for the asymmetric stretch and ~1040 cm⁻¹ for the symmetric stretch). msu.edumdpi.com

Raman spectroscopy would provide complementary information. The symmetric C-N stretching mode in ureas is often strong in the Raman spectrum, appearing around 1000 cm⁻¹. mdpi.com The aromatic ring vibrations would also be clearly visible.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (urea) | 3300 - 3400 (Medium) | 3300 - 3400 (Weak) |

| C-H Stretch (aromatic) | 3000 - 3100 (Weak) | 3000 - 3100 (Strong) |

| C-H Stretch (aliphatic) | 2850 - 2970 (Medium-Strong) | 2850 - 2970 (Medium-Strong) |

| C=O Stretch (urea) | 1630 - 1650 (Very Strong) | 1630 - 1650 (Medium) |

| C=C Stretch (aromatic) | 1500 - 1600 (Medium) | 1500 - 1600 (Strong) |

| C-O Stretch (asymmetric) | ~1250 (Strong) | ~1250 (Weak) |

| C-N Stretch | 1200 - 1350 (Medium) | ~1000 (Strong) |

Disclaimer: This is a predictive table based on characteristic group frequencies. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. The technique is sensitive to conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The 4-methoxybenzyl group is a chromophore that typically exhibits a primary absorption band (π → π* transition) below 250 nm and a secondary, less intense band at longer wavelengths, often around 270-280 nm. The presence of the urea group conjugated with the aromatic ring can influence the position and intensity of these absorption maxima (λ_max). The electronic transitions are influenced by the solvent polarity. A detailed analysis of the UV-Vis spectrum can offer insights into the extent of electronic conjugation between the aromatic ring and the urea functionality.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular formulas and the elucidation of fragmentation patterns, providing deep insights into a molecule's structure. For this compound (Molecular Formula: C₁₂H₁₈N₂O₂), HRMS provides an experimentally determined accurate mass, which can be compared to its theoretical exact mass (222.1368 g/mol ) to confirm its elemental composition with high confidence.

The fragmentation of this compound under mass spectrometric conditions, typically involving techniques like collision-induced dissociation (CID), can be predicted to follow pathways characteristic of urea and benzyl compounds. researchgate.net The protonated molecule [M+H]⁺ is expected to be the precursor ion in electrospray ionization (ESI) in positive mode. The primary fragmentation pathways likely involve cleavages at the urea moiety and the benzyl group.

Key predicted fragmentation reactions include:

Cleavage of the C-N bonds of the urea core: This is a common fragmentation pathway for urea derivatives. researchgate.net This can lead to the formation of ions corresponding to the diethylamine (B46881) fragment and the 4-methoxybenzyl isocyanate fragment, or their respective protonated forms.

Formation of the 4-methoxybenzyl cation: A prominent peak in the mass spectrum is expected at m/z 121, corresponding to the stable 4-methoxybenzyl (or tropylium) cation, formed by the cleavage of the bond between the benzyl group and the urea nitrogen.

Loss of diethylamine: A neutral loss of diethylamine ((C₂H₅)₂NH) from the protonated parent molecule is another plausible fragmentation route.

The interpretation of these fragmentation pathways is crucial for confirming the connectivity of the atoms within the molecule. A proposed fragmentation pathway, based on the analysis of related structures, is detailed in the table below. researchgate.netnih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Structure of Fragment | Proposed Neutral Loss |

| 223.1441 ([M+H]⁺) | 121.0653 | 4-methoxybenzyl cation | C₅H₁₂N₂O |

| 223.1441 ([M+H]⁺) | 151.0817 | [4-methoxybenzyl-NCO+H]⁺ | (C₂H₅)₂N |

| 223.1441 ([M+H]⁺) | 74.0813 | [(C₂H₅)₂NH+H]⁺ | C₈H₇NO |

This interactive table outlines the expected major fragmentation pathways for this compound based on HRMS analysis of analogous compounds.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. aps.orgnih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related urea derivatives allows for a detailed and scientifically grounded prediction of its solid-state conformation and intermolecular interactions. nih.govresearchgate.netresearchgate.net

The molecular conformation of ureas is significantly influenced by the nature of their substituents. mdpi.com For this compound, the planarity of the urea group (N-C(O)-N) and the orientation of the flanking diethyl and 4-methoxybenzyl groups are of primary interest.

| Crystallographic Parameter | Predicted Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for urea derivatives |

| Space Group | P2₁/c or similar centrosymmetric group | Reflects efficient packing |

| Hydrogen Bonding Motif | N-H···O=C | Primary interaction driving crystal packing |

| Dihedral Angle (Urea-Phenyl) | Expected to be non-planar | Steric hindrance between substituents |

This interactive table presents predicted crystallographic parameters for this compound based on data from analogous structures.

Intramolecular Hydrogen Bonding and Conformational Stability

Intramolecular hydrogen bonds can play a role in stabilizing the conformation of a molecule. mdpi.com In the case of this compound, the potential for intramolecular hydrogen bonding between the N-H proton of the urea and the oxygen atom of the methoxy group exists. However, the formation of such a bond would require a specific folding of the molecule that may be sterically hindered by the ethyl groups. It is more likely that the conformation is stabilized by a combination of electronic effects and steric repulsion, leading to a specific, low-energy arrangement of the substituents around the urea core. The planarity of the urea moiety itself is a key factor, with the delocalization of the nitrogen lone pairs into the carbonyl group contributing to its stability. uw.edu.pl

Intermolecular Interactions and Crystal Lattice Architecture

The architecture of the crystal lattice is primarily dictated by intermolecular interactions, with hydrogen bonding being the most significant directional force in ureas. rsc.org In the solid state of this compound, it is anticipated that the N-H group of one molecule will act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This N-H···O=C hydrogen bond is a robust and common synthon in the crystal structures of monosubstituted and disubstituted ureas, often leading to the formation of one-dimensional chains or tapes. nih.govresearchgate.net

Theoretical and Computational Investigations of N,n Diethyl N 4 Methoxybenzyl Urea

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and reactivity indices with high accuracy.

A primary application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For N,N-diethyl-N'-(4-methoxybenzyl)urea, several rotatable single bonds exist, primarily around the urea (B33335) core and the benzyl (B1604629) group, leading to the possibility of multiple conformational isomers.

Table 1: Representative Predicted Geometric Parameters for a Urea Derivative Core Structure (Note: This table is an illustrative example based on typical values for related structures, as specific published data for this compound is unavailable.)

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Lengths | C=O | ~1.25 Å |

| C-N (amide) | ~1.37 Å | |

| N-C (ethyl) | ~1.46 Å | |

| C-C (aromatic) | ~1.40 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angles | N-C-N | ~118° |

| O=C-N | ~121° | |

| C-N-C (diethyl) | ~119° | |

| Dihedral Angle | C-N-C-C (phenyl) | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. aps.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is associated with the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For this compound, the electron-rich methoxyphenyl group would likely contribute significantly to the HOMO, while the LUMO might be distributed over the urea carbonyl group.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Exemplary Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: These values are hypothetical and serve to illustrate the output of an FMO analysis.)

| Parameter | Formula | Illustrative Value | Description |

| EHOMO | - | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.15 eV | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.189 eV-1 | Reciprocal of hardness, indicates high polarizability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, such regions would be expected around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group.

Blue Regions: Indicate positive electrostatic potential, electron-poor areas. These sites are favorable for nucleophilic attack. A strong positive potential would be located on the hydrogen atom of the N-H group.

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's polarity and is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and crystal packing.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would reveal:

Conformational Flexibility: The simulation would track the rotation around single bonds, showing the accessible conformational space and the time spent in different conformations. This is particularly useful for understanding the flexibility of the diethyl and methoxybenzyl substituents.

Solvation Effects: By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or an organic solvent), MD can model how the solvent interacts with different parts of the molecule. It can show the formation and breaking of hydrogen bonds between the urea's N-H and C=O groups and the solvent.

Time-Averaged Properties: MD allows for the calculation of properties averaged over time, providing a more realistic representation of the molecule's behavior in solution compared to the static, gas-phase picture from DFT.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure verification and assignment of experimental signals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR chemical shifts computationally provides a way to validate a proposed structure by comparing the calculated spectrum with the experimental one. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using geometries optimized with DFT.

The process involves:

Calculating the absolute magnetic shielding tensors for each nucleus in the molecule.

Converting these shielding values (σ) into chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), via the equation: δcalc = σref - σcalc.

Often, a linear regression analysis between the calculated and experimental shifts for a set of known compounds is used to correct for systematic errors, improving prediction accuracy.

This analysis can be crucial for assigning specific signals in complex regions of the spectrum and for distinguishing between different isomers.

Table 3: Illustrative Comparison of Experimental vs. Computationally Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is a hypothetical representation to demonstrate the application of NMR prediction.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | ~158.0 |

| Methoxy (-OCH₃) | ~3.80 | ~55.5 |

| Aromatic C-H (ortho to -NH) | ~7.20 | ~122.0 |

| Aromatic C-H (ortho to -OCH₃) | ~6.90 | ~114.5 |

| N-H | ~6.50 (variable) | - |

| Methylene (B1212753) (-CH₂-) | ~3.35 | ~42.0 |

| Methyl (-CH₃) | ~1.15 | ~14.0 |

Simulated Vibrational and Electronic Spectra

Theoretical simulations of vibrational and electronic spectra provide powerful tools for understanding the molecular structure and properties of this compound. These computational methods, primarily based on Density Functional Theory (DFT), allow for the prediction of spectroscopic features that can be compared with experimental data, aiding in the assignment of spectral bands and providing insights into the molecule's electronic transitions.

Vibrational Spectra (Infrared and Raman): Simulated infrared (IR) and Raman spectra are typically calculated using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)). biointerfaceresearch.com These calculations can predict the vibrational frequencies and intensities of the fundamental modes of this compound. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the molecule's functional groups. biointerfaceresearch.com For instance, characteristic vibrational modes for this compound would include the C=O stretching of the urea group, N-H stretching and bending, C-N stretching, and various vibrations associated with the diethylamino and methoxybenzyl groups. Comparing the simulated spectra with experimental FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the observed vibrational bands. biointerfaceresearch.com

Electronic Spectra (UV-Vis): The electronic absorption spectrum (UV-Vis) of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The simulation can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations, for example, identifying them as π→π* or n→π* transitions. nih.gov These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule.

Below is an illustrative table of the kind of data that would be generated from DFT calculations for the vibrational frequencies of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Vibrational Assignment (PED) |

| ν(N-H) | ~3400 | N-H stretching |

| νas(CH₂) | ~3050 | Asymmetric CH₂ stretching |

| νs(CH₂) | ~2950 | Symmetric CH₂ stretching |

| ν(C=O) | ~1650 | C=O stretching |

| δ(N-H) | ~1550 | N-H in-plane bending |

| νas(C-N-C) | ~1450 | Asymmetric C-N-C stretching |

| νs(C-N-C) | ~1300 | Symmetric C-N-C stretching |

| ν(C-O-C) | ~1250 | C-O-C stretching (methoxy) |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Specific computational studies on this compound are required for precise values.

Reaction Mechanism Studies through Computational Pathways

Computational chemistry offers a powerful lens to investigate the reaction mechanisms involving this compound at a molecular level. Through the use of quantum mechanical calculations, it is possible to map out potential energy surfaces, identify key intermediates and transition states, and ultimately understand the energetic and stereochemical course of a reaction.

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are employed to locate and optimize the geometry of transition states. nih.gov Frequency calculations are then performed to verify the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once the transition state and the corresponding reactants and products are optimized, the activation energy barrier (ΔE‡) for the reaction can be calculated. This energy barrier is the difference in energy between the transition state and the reactants and is a key determinant of the reaction rate. nih.gov A lower energy barrier implies a faster reaction. For reactions involving this compound, such as its synthesis or degradation, computational analysis of transition states and energy barriers can reveal the feasibility of different proposed mechanistic pathways.

The following table illustrates the type of data that would be generated from a computational study of a hypothetical reaction involving this compound.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy Barrier (kcal/mol) |

| Step 1: Nucleophilic Attack | 0.0 | 15.2 | -5.8 | 15.2 |

| Step 2: Proton Transfer | -5.8 | 8.3 | -12.1 | 14.1 |

Note: This data is hypothetical and for illustrative purposes only. Specific calculations are needed for actual values.

Computational studies can provide profound insights into how a catalyst influences a reaction involving this compound and why a particular product is formed over others (selectivity).

Catalysis: By modeling the reaction in the presence and absence of a catalyst, the catalytic effect can be quantified. A catalyst typically provides an alternative reaction pathway with a lower activation energy barrier. nih.gov Computational models can elucidate the specific interactions between the catalyst and the substrate, such as the formation of catalyst-substrate complexes, and how these interactions stabilize the transition state. For instance, in a metal-catalyzed reaction, DFT can be used to study the binding of the urea moiety to the metal center and how this binding facilitates bond cleavage or formation. nih.gov

Reaction Selectivity: When a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), computational chemistry can be used to predict and explain the observed selectivity. By calculating the energy barriers for the pathways leading to each of the different products, the kinetically favored product (the one formed via the lowest energy barrier) can be identified. nih.gov For example, if a reaction could occur at either the nitrogen of the diethylamino group or the nitrogen of the benzylamino group, the relative activation energies for these two pathways would determine the regioselectivity. Thermodynamic calculations of the relative stabilities of the final products can also help in understanding the product distribution under thermodynamic control. researchgate.net

Chemical Reactivity and Derivatization Strategies of N,n Diethyl N 4 Methoxybenzyl Urea

Functionalization of the Urea (B33335) Core and Substituents

The functionalization of N,N-diethyl-N'-(4-methoxybenzyl)urea can be strategically directed to its three main components: the aromatic ring, the urea carbamoyl (B1232498) group, and the diethylamino moiety.

Electrophilic Aromatic Substitution on Aromatic Rings

The 4-methoxybenzyl group of this compound is highly susceptible to electrophilic aromatic substitution reactions. The electron-donating nature of the methoxy (B1213986) group and, to a lesser extent, the alkylurea substituent, activates the aromatic ring and directs incoming electrophiles primarily to the positions ortho to the methoxy group (positions 3 and 5).

Common electrophilic aromatic substitution reactions that can be envisaged for this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This functionalization is often a precursor to the synthesis of other derivatives, such as amines via reduction.

Halogenation: Bromination or chlorination can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl halide or an acyl halide with a Lewis acid catalyst (e.g., AlCl₃).

A powerful method for regioselective functionalization is directed ortho-metalation. While not a direct electrophilic substitution, the lithiation of the aromatic ring at the position ortho to the methoxy group, using a strong base like n-butyllithium, generates a nucleophilic intermediate that can then react with a wide range of electrophiles. This approach provides a high degree of control over the position of substitution.

Nucleophilic Additions and Substitutions at the Urea Carbamoyl Group

The carbamoyl carbon of the urea moiety is electrophilic and can be attacked by nucleophiles. However, the urea itself is generally a weak electrophile. Activation of the carbonyl group is often necessary to facilitate nucleophilic attack. The nitrogen atoms of the urea can also exhibit nucleophilic character, particularly after deprotonation. semanticscholar.org

Reactions at the carbamoyl group can lead to the cleavage or modification of the urea linkage. For instance, strong acidic or basic hydrolysis can break down the urea structure. More controlled reactions can be achieved with specific reagents. The anion of the urea, generated by a strong base, can act as a nucleophile in substitution reactions. semanticscholar.orgresearchgate.net

Modification of the Diethylamino Moiety

The N,N-diethylamino group is generally stable. However, modifications can be achieved under specific conditions. For example, oxidation of the nitrogen is possible, though it may require harsh conditions. The ethyl groups themselves are less reactive but could potentially undergo radical substitution under specific photochemical or high-temperature conditions. More synthetically useful modifications would typically involve the cleavage of a C-N bond, which is generally not a facile process for a dialkylamino group in this context.

Synthesis of this compound Analogues and Homologues

The synthesis of analogues and homologues of this compound is a key strategy for developing compounds with tailored properties. These synthetic approaches often involve the reaction of an isocyanate with an amine, a cornerstone in urea synthesis. mdpi.com

A common route involves the reaction of 4-methoxybenzyl isocyanate with diethylamine (B46881). Alternatively, 4-methoxybenzylamine (B45378) can be reacted with diethylcarbamoyl chloride. The synthesis of unsymmetrical ureas can also be achieved using phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.com These methods allow for the systematic variation of the substituents on both nitrogen atoms of the urea core. For instance, homologues can be synthesized by using longer-chain dialkylamines in place of diethylamine.

Structure-Property Relationship (SPR) Studies of Derivatives

Structure-property relationship (SPR) studies are essential for understanding how chemical modifications influence the biological activity or physical properties of a compound. For this compound derivatives, SPR studies have been particularly relevant in the context of anticancer drug discovery. nih.gov

By systematically altering the substituents on the aromatic ring and the diethylamino group, researchers can probe the key interactions between the molecule and its biological target. For example, studies on related N-aryl-N'-benzylurea derivatives have shown that the nature and position of substituents on the aromatic ring can significantly impact their antiproliferative activity. nih.gov The urea functionality itself is a critical pharmacophore, capable of forming hydrogen bonds with target proteins. nih.gov

Below is a hypothetical data table illustrating how SPR could be explored for this class of compounds, based on findings for similar structures.

| Compound ID | R1 (on Aromatic Ring) | R2 (on Diethylamino) | Hypothetical Property (e.g., IC50 in µM) |

| Parent | 4-OCH₃ | -CH₂CH₃ | 10.5 |

| Analog 1 | 3-NO₂, 4-OCH₃ | -CH₂CH₃ | 5.2 |

| Analog 2 | 3-Br, 4-OCH₃ | -CH₂CH₃ | 8.1 |

| Analog 3 | 4-OCH₃ | -CH₂CF₃ | 15.8 |

| Analog 4 | 4-OH | -CH₂CH₃ | 12.3 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Regioselective and Stereoselective Derivatization

Regioselective derivatization refers to the controlled substitution at a specific position in a molecule with multiple reactive sites. As discussed in section 5.1.1, electrophilic aromatic substitution on the 4-methoxybenzyl ring is highly regioselective, favoring the positions ortho to the strongly activating methoxy group. wikipedia.org Directed ortho-metalation offers an even higher degree of regiocontrol.

Stereoselective derivatization becomes important when chiral centers are introduced into the molecule. For this compound, a chiral center could be introduced, for example, by modifying one of the ethyl groups or by using a chiral amine in the synthesis of an analogue. The synthesis of enantiomerically pure ureas often relies on the use of chiral starting materials or chiral catalysts. While there is no inherent chirality in the parent molecule, the synthesis of chiral analogues is a significant area of research in medicinal chemistry.

Transformations Involving this compound as a Precursor or Reagent

This compound can serve as a valuable precursor for the synthesis of various other compounds through reactions that target its core functional groups. The urea linkage, the aromatic ring, and the benzylic position all present opportunities for chemical modification.

One of the primary transformations for substituted ureas is their dissociation into isocyanates and amines. Hindered trisubstituted ureas, in particular, can undergo this dissociation under neutral conditions, effectively acting as masked isocyanates. nih.gov This reactivity allows for the carbamoylation of a range of nucleophiles. For this compound, thermal or catalyzed cleavage would be expected to yield 4-methoxybenzyl isocyanate and diethylamine. This process is often reversible and can be influenced by the steric bulk of the substituents on the nitrogen atoms. nih.gov

The aromatic ring of the 4-methoxybenzyl group is susceptible to electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, which would facilitate reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation on the phenyl ring.

Furthermore, the benzylic position offers another site for reactivity. Reactions such as benzylic bromination using N-bromosuccinimide (NBS) under radical conditions, or oxidation of the benzylic CH2 group, are common transformations for benzyl (B1604629) derivatives. chemistrysteps.comyoutube.comyoutube.comkhanacademy.orgyoutube.com

The urea nitrogen atoms can also undergo further substitution, although this can be challenging. For instance, unsymmetrical N,N'-diarylureas have been shown to undergo regioselective N-alkylation at the more sterically congested nitrogen atom.

Table 1: Potential Transformations of this compound as a Precursor

| Transformation | Reagents and Conditions | Expected Product(s) | Notes |

| Thermal Dissociation | Heat | 4-Methoxybenzyl isocyanate and Diethylamine | Based on the reactivity of hindered ureas. nih.govnih.gov |

| N-Alkylation | Base (e.g., NaH), Alkyl halide (e.g., CH3I) | N,N-diethyl-N-methyl-N'-(4-methoxybenzyl)urea | Reactivity can be influenced by steric hindrance. |

| N-Acylation | Acylating agent (e.g., Acyl chloride, Anhydride) | N-acyl-N,N-diethyl-N'-(4-methoxybenzyl)urea | Can occur on either nitrogen, depending on conditions. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | N-(1-bromo-4-methoxybenzyl)-N,N-diethylurea | A common reaction for benzylic positions. chemistrysteps.comyoutube.comyoutube.comkhanacademy.orgyoutube.com |

| Benzylic Oxidation | Strong oxidizing agent (e.g., KMnO4, Na2Cr2O7) | N-(4-methoxybenzoyl)-N,N-diethylurea | The benzylic CH2 is oxidized to a carbonyl group. chemistrysteps.com |

| Aromatic Nitration | HNO3, H2SO4 | N,N-diethyl-N'-(4-methoxy-3-nitrobenzyl)urea | Substitution occurs ortho to the activating methoxy group. |

Photochemical and Thermochemical Reactions of this compound

The response of this compound to light and heat is of interest for understanding its stability and potential degradation pathways.

Photochemical Reactions

The photochemistry of this compound is likely dominated by the 4-methoxybenzyl moiety. Compounds containing a 4-methoxybenzyl group can undergo photooxidation. For instance, 4-methoxybenzyl alcohol has been shown to be photocatalytically oxidized to p-anisaldehyde. medchemexpress.com This photooxidation can be sensitized by various compounds, such as flavins or 9,10-dicyanoanthracene (B74266) (DCA), and proceeds via a photoinduced electron transfer mechanism. nih.govrsc.orgsigmaaldrich.comresearchgate.net Upon irradiation, it is plausible that this compound could undergo similar photooxidative cleavage at the benzylic position. The specific products would depend on the reaction conditions, including the solvent and the presence of photosensitizers.

Thermochemical Reactions

The thermal decomposition of ureas is a well-studied process. Generally, substituted ureas decompose upon heating to yield an isocyanate and an amine. Theoretical studies on the thermal decomposition of alkyl- and phenylureas indicate that this transformation often proceeds through a four-center pericyclic reaction. nih.gov For this compound, the primary thermal decomposition pathway is expected to be the cleavage of the C-N bond between the carbonyl carbon and the nitrogen of the diethylamino group, or the C-N bond to the benzyl group. Given the relative stability of the resulting species, the formation of 4-methoxybenzyl isocyanate and diethylamine is a likely outcome.

The thermal stability of urea derivatives can be influenced by the nature of their substituents. For instance, in a study of analogous diselenide derivatives, compounds with a urea group were generally found to be more stable than those with a thiourea (B124793) group. sigmaaldrich.com The presence of an aromatic group versus an aliphatic group attached to the urea can also affect thermal stability.

Table 2: Potential Photochemical and Thermochemical Reactions of this compound

| Reaction Type | Conditions | Potential Products | Notes |

| Photochemical Oxidation | UV light, Photosensitizer (e.g., DCA), O2 | 4-Methoxybenzaldehyde, N,N-diethylurea, and other degradation products | Based on the photochemistry of 4-methoxybenzyl alcohol. rsc.org |

| Thermochemical Decomposition | High temperature | 4-Methoxybenzyl isocyanate and Diethylamine | Common thermal degradation pathway for substituted ureas. nih.gov |

This table outlines potential reactions based on studies of analogous compounds, as specific experimental data for this compound were not found in the provided search results.

Mechanistic Biological Studies of N,n Diethyl N 4 Methoxybenzyl Urea in Vitro Focus Only

Exploration of Molecular Targets and Binding Mechanisms (In Vitro)

The in vitro exploration of N,N-diethyl-N'-(4-methoxybenzyl)urea and related substituted ureas involves a multi-faceted approach to identify their molecular targets and elucidate the precise mechanisms of interaction. These studies are fundamental to understanding the compound's potential biological activities and are conducted using a range of biochemical and computational techniques.

While specific inhibitory data for this compound against urease, α-glucosidase, or protein kinases is not prominently available in the reviewed literature, studies on structurally similar urea (B33335) and benzyl (B1604629) derivatives provide insights into the potential activities of this class of compounds.

α-Glucosidase Inhibition: This class of enzymes is a key target for managing hyperglycemia. nih.gov The inhibition of α-glucosidase can delay carbohydrate digestion. nih.gov Studies on other substituted urea derivatives, such as cyclic urea and carbamate (B1207046) derivatives, have demonstrated α-glucosidase inhibitory activity. mdpi.com For instance, novel 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been identified as noncompetitive inhibitors of yeast α-glucosidase, where halogen substitutions and the length of alkyl groups were found to be crucial for their inhibitory potency. nih.gov Similarly, a series of N-substituted 1-aminomethyl-β-d-glucopyranosides showed a wide range of IC50 values, indicating that the nature of the N-substituent significantly influences inhibitory strength. nih.gov

Protein Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is linked to diseases like cancer. N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a compound sharing the methoxybenzyl urea moiety, is known as a selective inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govresearchgate.net Molecular docking studies on other related molecules, such as imidazothiadiazole derivatives, have shown binding within the active site of the TGF-β type I receptor kinase domain, suggesting a potential mechanism for antileukemic activity. nih.gov These findings indicate that the urea scaffold can be a viable pharmacophore for designing kinase inhibitors.

The table below summarizes inhibitory activities for compounds structurally related to this compound.

| Related Compound Class | Target Enzyme | Observed Activity |

| Cyclic Urea Derivatives | α-Glucosidase | Demonstrated inhibitory potential. mdpi.com |

| N-(4-methoxybenzyl)-N'-thiazolylurea | GSK-3β (Protein Kinase) | Identified as a selective inhibitor. nih.govresearchgate.net |

| Imidazothiadiazole derivatives | TGF-β Receptor Kinase | Docking studies show binding within the kinase active site, suggesting inhibitory potential. nih.gov |

| 4-(dimethylaminoalkyl)piperazine derivs. | α-Glucosidase | Potent noncompetitive inhibition observed, influenced by substitutions and alkyl chain length. nih.govnih.gov |

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. nih.gov Antagonists work by competitively binding to the ligand-binding domain (LBD) of the AR, inhibiting its nuclear translocation and transcriptional activity. nih.govnih.gov While first-generation antagonists exist, resistance can develop, often through mechanisms involving AR splice variants that lack the LBD. jci.org

There is no direct evidence from the provided search results indicating that this compound acts as an androgen receptor antagonist. However, the development of novel AR antagonists is an active area of research. Some small molecules are designed to target the N-terminal domain (NTD), an intrinsically disordered region essential for AR activity, which could overcome resistance to traditional LBD-targeting drugs. jci.org For example, the small molecule EIQPN was identified as a novel AR antagonist that does not bind to the LBD but interacts with the AR activation function 1 (AF1) region within the NTD. nih.gov This highlights that molecules can achieve AR antagonism through various binding modes beyond the classical LBD competition.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. unar.ac.idyoutube.com This modeling provides critical insights into binding affinity and the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. nih.govdergipark.org.tr

For compounds related to this compound, docking studies have been instrumental.

In a study of imidazothiadiazole derivatives targeting the TGF-β type I receptor kinase domain, docking revealed that the most active compounds fit well within the enzyme's active site, forming strong hydrogen bonds and hydrophobic interactions. nih.gov

For urea-substituted pyrimidines designed as anti-malarials, docking predicted that the urea groups form key hydrogen bond interactions with acidic residues (Glu154 or Glu151) at the entrance of the ATP binding site of Plasmodium berghei CDPK1. nih.gov

Docking of benzamide (B126) derivatives with target proteins like integrin has helped to identify binding affinities and the specific amino acid residues involved in the interaction, which is crucial for anticancer research. dergipark.org.tr

These examples demonstrate how molecular docking can elucidate the binding mode of urea-containing compounds, guiding the design of more potent and selective molecules even when crystallographic data of the complex is unavailable.

The following table illustrates the typical data generated from a molecular docking study.

| Interaction Type | Description | Example Residues (from related studies) |

| Hydrogen Bonds | Crucial for specificity and affinity; involves a hydrogen atom shared between two electronegative atoms. | Glu151, Glu154, Ser511, Asn521 unar.ac.idnih.gov |

| Hydrophobic | Interactions between nonpolar groups, often involving aromatic rings and alkyl chains. | Phe520, Cys490, Ile403 unar.ac.id |

| π-π Stacking | A noncovalent interaction between aromatic rings. | Phe520 unar.ac.id |

| π-Alkyl | A noncovalent interaction between a π system (aromatic ring) and an alkyl group. | Leu46, Ile112, Val195 unar.ac.id |

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com This allows for the prediction of activity for newly designed molecules and provides insight into the structural features that drive molecular interactions.

QSAR analyses have been applied to urea derivatives to understand their anticancer and anti-malarial activities.

A QSAR study on benzyl urea derivatives designed for anti-cancer activity found that descriptors related to atomic valence connectivity and electrostatic/steric fields were significant contributors to their biological effect. tandfonline.com

For a series of urea-substituted 2,4-diamino-pyrimidines with anti-malarial properties, QSAR analysis identified lipophilicity as a key driver of improved activity. nih.gov However, this study also noted that the most active compounds suffered from high lipophilicity, which could negatively impact solubility and permeability. nih.gov

These studies underscore the utility of QSAR in rational drug design, helping to balance factors like potency and pharmacokinetic properties by identifying the key physicochemical descriptors that govern biological activity.

Mechanistic Insights into In Vitro Cellular Effects (excluding cytotoxicity/safety profiles for therapeutic use)

Beyond direct interaction with a single molecular target, it is important to understand how a compound affects complex cellular systems and pathways.

Pathway perturbation studies analyze how a compound alters intracellular signaling cascades or metabolic networks. Mitochondria are central to cellular energetics, producing ATP and regulating processes like apoptosis. nih.gov Mitochondrial dysfunction, characterized by decreased ATP production and increased reactive oxygen species (ROS), is implicated in various pathologies. nih.gov

Currently, there are no specific studies in the provided search results that detail the effects of this compound on mitochondrial or other specific cellular pathways. However, research on related structures provides a framework for such investigations. For instance, cell cycle analysis of a 4-methoxybenzyl derivative with antileukemic properties suggested that the compound interferes with DNA synthesis (S-phase) and cytokinesis (G2-M phase). nih.gov Such an effect points to the perturbation of pathways controlling cell division and proliferation. Future studies on this compound could similarly use techniques like cell cycle analysis, measurement of mitochondrial membrane potential, or ROS production to uncover its effects at the cellular level. nih.gov

Exploration of Anti-microbial and Anti-fungal Mechanisms (in vitro)

A thorough search of scientific databases and publications did not yield any studies that specifically investigate the in vitro anti-microbial or anti-fungal mechanisms of this compound. While the broader class of urea derivatives has been a subject of interest in the development of antimicrobial and antifungal agents, research pinpointing the specific mechanisms of action for this particular compound is not publicly available.

General studies on other urea derivatives have explored their potential to disrupt microbial processes, but these findings cannot be directly attributed to this compound without specific experimental evidence. The scientific community has yet to publish research detailing its interactions with microbial targets, such as cell walls, membranes, or specific enzymes, or its effects on microbial growth and proliferation in an in vitro setting.

Development of this compound as a Research Probe

Similarly, there is no available information in the reviewed literature regarding the development or utilization of this compound as a research probe. The design and application of a chemical compound as a research probe require extensive characterization of its selectivity, potency, and mechanism of action to reliably investigate biological systems. As the fundamental biological activities of this compound are not documented, its development for such specialized applications has not been reported.

Advanced Applications of N,n Diethyl N 4 Methoxybenzyl Urea in Chemical Research

Role in Supramolecular Chemistry and Host-Guest Interactions

The urea (B33335) functional group is a powerful motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. nih.gov The two N-H protons and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-ordered, one-dimensional hydrogen-bonded chains known as α-tapes. nih.govjmchemsci.com This self-assembly behavior is fundamental to the construction of larger supramolecular structures, such as gels and liquid crystals.

While specific studies on the supramolecular assembly of N,N-diethyl-N'-(4-methoxybenzyl)urea are not extensively documented, the inherent properties of its constituent groups suggest a significant potential for forming organized structures. The urea core provides the primary hydrogen-bonding sites for self-assembly. The diethylamino group and the 4-methoxybenzyl group introduce additional steric and electronic factors that can influence the packing and morphology of the resulting supramolecular assemblies. For instance, the aromatic ring of the methoxybenzyl group can participate in π-π stacking interactions, further stabilizing the assembly. The interplay between the strong hydrogen bonds of the urea and weaker interactions from the substituents allows for the design of complex, responsive supramolecular systems. nih.gov

Host-guest chemistry, a central concept in supramolecular science, involves the binding of a "guest" molecule within the cavity of a "host" molecule. rsc.org While direct host-guest chemistry involving this compound as a host is not prominently reported, related urea-based systems have been shown to form host-guest complexes. For example, conductive metal-organic frameworks (MOFs) incorporating urea functionalities can be designed for specific host-guest interactions, such as the capture and activation of small molecules like N₂ and CO₂. rsc.org The design of such systems relies on creating specific binding pockets where the urea groups can interact with the guest molecules.

Integration into Polymeric Materials and Functional Materials

Urea derivatives are important building blocks for a variety of polymeric materials, most notably in the production of urea-formaldehyde resins. These thermosetting polymers are known for their high tensile strength and thermal stability. While the direct incorporation of this compound into common industrial polymers is not a widespread application, its structure suggests potential for creating specialized functional polymers.

The incorporation of the this compound moiety into a polymer backbone could impart specific properties. The methoxybenzyl group, for instance, could enhance the polymer's solubility in organic solvents or introduce a site for further chemical modification. Furthermore, the urea group's hydrogen-bonding capability could be exploited to create self-healing polymers or materials with tunable mechanical properties through the formation of reversible cross-links.

Application as a Ligand in Coordination Chemistry

The urea moiety can act as a ligand in coordination chemistry, typically binding to metal ions through the carbonyl oxygen atom. materialsproject.org The crystal structure of the related compound N,N'-diethyl-N,N'-diphenylurea reveals a geometry where the nitrogen atoms are intermediate between trigonal and tetrahedral, with a nonplanar distortion of the amide groups. nih.govresearchgate.net This structural feature is relevant to how urea derivatives can interact with metal centers.

Studies on dinuclear nickel(II) complexes with ligands such as benzylurea (B1666796) have shown that the urea substrate coordinates to the metal centers through the oxygen atom. bu.edu.eg This mode of coordination is also observed for N,N'-diethylurea. materialsproject.org It is therefore highly probable that this compound would also coordinate to metal ions in a similar monodentate fashion through its carbonyl oxygen.

The presence of the 4-methoxybenzyl group could influence the electronic properties of the urea ligand and, consequently, the stability and reactivity of the resulting metal complex. The diethyl groups on the other nitrogen atom provide steric bulk, which could affect the coordination geometry around the metal center. While specific metal complexes of this compound are not widely reported in the literature, the foundational knowledge of urea coordination chemistry suggests that it could be a viable ligand for the synthesis of new coordination compounds with potentially interesting catalytic or material properties. The synthesis of Schiff bases and their metal complexes is an active area of research due to their diverse biological activities. researchgate.net

| Urea Derivative | Metal Ion(s) | Coordination Mode | Reference |

|---|---|---|---|

| Benzylurea | Ni(II) | O-coordination to metal centers | bu.edu.eg |

| N,N'-Diethylurea | General | Monodentate through oxygen atom | materialsproject.org |

Use as a Building Block or Intermediate in Complex Organic Synthesis